molecular formula C8H7F3O2 B2461969 2-Methoxy-4-(trifluoromethyl)phenol CAS No. 1027888-79-4

2-Methoxy-4-(trifluoromethyl)phenol

Cat. No.: B2461969
CAS No.: 1027888-79-4
M. Wt: 192.137
InChI Key: WULGVCJGJHHILR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)phenol is a chemical compound with the CAS Number 1027888-79-4 . It has a molecular weight of 192.14 and is solid in its physical form . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 192.14 .

Scientific Research Applications

1. Chemical Reactivity and Electrophilic Substitution

Research by Marzi et al. (2001) explores the reactivity of O-Methoxymethyl (MOM) protected fluorophenols, including 2-Methoxy-4-(trifluoromethyl)phenol, in site-selective metalation reactions. This study shows that these compounds can undergo clean metalation and subsequent site-selective electrophilic substitution, offering insights into their potential use in synthetic chemistry (Marzi et al., 2001).

2. Anticancer Potential

Sukria et al. (2020) studied the anticancer activity of a compound related to this compound, specifically its effects on inhibiting T47D breast cancer cells. The research focused on the stability and potential efficacy of the compound as an anticancer agent (Sukria et al., 2020).

3. Non-linear Optical Material

Hijas et al. (2018) investigated 2-methoxy-4(phenyliminomethyl)phenol for its properties as a non-linear optical material. Their study highlights its potential application in optics and photonics due to favorable properties like thermal stability and significant molecular hyperpolarizability (Hijas et al., 2018).

4. Photostability of Lignin Model Compounds

Hu et al. (2000) examined how the removal of phenolic hydroxyl groups from lignin model compounds, including those similar to this compound, affects their photostability. This research is significant for understanding the photostability of lignin derivatives in various applications (Hu et al., 2000).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, which include compounds like 2-Methoxy-4-(trifluoromethyl)phenol, are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of these compounds are expected to continue to be an important area of research in the future .

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULGVCJGJHHILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027888-79-4
Record name 4-Hydroxy-3-methoxybenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 g, 4.90 mmol) in dichloromethane (15 mL) was added m-chloroperoxybenzoic acid (1.48 g, 6.61 mmol). The resulting clear solution was stirred for 16 hours at room temperature. Overnight a white precipitate had formed that was filtered off. The filtrate was evaporated to a white solid, which was dissolved in ethyl acetate (25 mL) and washed with saturated aqueous sodium bicarbonate. The organic layer was dried over sodium sulphate, and evaporated to a white solid. This solid was redissolved in methanol (15 mL), and treated with triethylamine (2 mL, 10 mmol). After stirring for two hours, the mixture was concentrated in vacuo. The residue was taken up in ethyl acetate (25 mL), and washed with 1N citric acid solution (20 mL) and brine (20 mL). The organic layer was dried over sodium sulphate, and evaporated to an oil. This crude material was then purified by eluting through a short pad of silica with dichloromethane, which afforded the title compound as a clear oil (536 mg, 57%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
57%

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